molecular formula C14H19NO2 B2744577 [1-(4-Ethoxyphenyl)-2-methoxyethyl](prop-2-yn-1-yl)amine CAS No. 2094543-98-1

[1-(4-Ethoxyphenyl)-2-methoxyethyl](prop-2-yn-1-yl)amine

Cat. No.: B2744577
CAS No.: 2094543-98-1
M. Wt: 233.311
InChI Key: WYUUPPMAJJTJRI-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-2-methoxyethylamine: is an organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyethyl chain, and a prop-2-yn-1-yl amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-2-methoxyethylamine typically involves multi-step organic reactions. One common method includes the alkylation of 4-ethoxyphenol with 2-bromoethanol to form 1-(4-ethoxyphenyl)-2-methoxyethanol. This intermediate is then subjected to a substitution reaction with propargylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : 1-(4-Ethoxyphenyl)-2-methoxyethylamine can undergo oxidation reactions, particularly at the methoxyethyl and prop-2-yn-1-yl groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: : The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as substituted phenols, amines, and alcohols.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

Industry: : The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-2-methoxyethylamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-methoxyethylamine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-2-hydroxyethylamine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

  • The presence of both ethoxy and methoxy groups in 1-(4-Ethoxyphenyl)-2-methoxyethylamine provides unique chemical properties, such as increased solubility and reactivity, compared to its analogs.

This detailed overview highlights the significance of 1-(4-Ethoxyphenyl)-2-methoxyethylamine in various scientific and industrial applications

Properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-2-methoxyethyl]prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-4-10-15-14(11-16-3)12-6-8-13(9-7-12)17-5-2/h1,6-9,14-15H,5,10-11H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUUPPMAJJTJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(COC)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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